(R)-5-Bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-5-Bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid is a chiral compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by the presence of a bromine atom at the 5-position and a carboxylic acid group at the 1-position of the tetrahydroisoquinoline ring. Tetrahydroisoquinolines are known for their diverse biological activities and are often used as building blocks in the synthesis of pharmaceuticals and other bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-5-Bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid typically involves the bromination of a suitable tetrahydroisoquinoline precursor followed by the introduction of the carboxylic acid group. One common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions to achieve selective bromination at the 5-position. The carboxylic acid group can be introduced through various methods, such as oxidation of an aldehyde or alcohol precursor or through a carboxylation reaction.
Industrial Production Methods
Industrial production of ®-5-Bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid may involve large-scale bromination and carboxylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent product quality. The choice of solvents, catalysts, and reaction conditions is critical to achieving efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
®-5-Bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted tetrahydroisoquinolines depending on the nucleophile used.
Scientific Research Applications
®-5-Bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of fine chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of ®-5-Bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and carboxylic acid group play crucial roles in its binding affinity and specificity. The compound may also participate in redox reactions, influencing cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-1,2,3,4-tetrahydroisoquinoline: Lacks the carboxylic acid group, which may affect its biological activity and chemical reactivity.
1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid: Lacks the bromine atom, which may influence its binding properties and reactivity.
5-Chloro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid: Similar structure but with a chlorine atom instead of bromine, which may result in different reactivity and biological effects.
Uniqueness
®-5-Bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid is unique due to the presence of both the bromine atom and the carboxylic acid group, which confer distinct chemical and biological properties. The chiral nature of the compound also adds to its uniqueness, as the ®-enantiomer may exhibit different activities compared to the (S)-enantiomer.
Properties
Molecular Formula |
C10H10BrNO2 |
---|---|
Molecular Weight |
256.10 g/mol |
IUPAC Name |
(1R)-5-bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid |
InChI |
InChI=1S/C10H10BrNO2/c11-8-3-1-2-7-6(8)4-5-12-9(7)10(13)14/h1-3,9,12H,4-5H2,(H,13,14)/t9-/m1/s1 |
InChI Key |
HATFFCWLBSQLDX-SECBINFHSA-N |
Isomeric SMILES |
C1CN[C@H](C2=C1C(=CC=C2)Br)C(=O)O |
Canonical SMILES |
C1CNC(C2=C1C(=CC=C2)Br)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.